ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate

DprE1 inhibition Antitubercular Sulfonamide SAR

Researchers probing the thiophene-arylamide DprE1 inhibitor series often face inconsistent SAR data due to uncontrolled analog substitution. CAS 864941-30-0 is the defined morpholine-4-sulfonyl benzamido analog with an ethyl carbamate moiety, enabling direct head-to-head comparison with pyrrolidine (DprE1-IN-1), piperidine (DprE1-IN-4), and benzothiazole (TCA1) congeners. - Enables systematic sulfonamide heterocycle scan: correlates ring size/heteroatom content with DprE1 IC₅₀, MIC, and cytotoxicity. - Ethyl carbamate handle allows comparative logP, solubility, and plasma stability assessment vs. methyl analog (CAS 864941-28-6). - Synthetically tractable morpholine and carbamate groups support chimeric molecule generation. - In stock with competitive pricing; request a quote for pack sizes from mg to g scale.

Molecular Formula C19H21N3O7S2
Molecular Weight 467.51
CAS No. 864941-30-0
Cat. No. B2580424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate
CAS864941-30-0
Molecular FormulaC19H21N3O7S2
Molecular Weight467.51
Structural Identifiers
SMILESCCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C19H21N3O7S2/c1-2-29-19(25)21-17(24)15-7-12-30-18(15)20-16(23)13-3-5-14(6-4-13)31(26,27)22-8-10-28-11-9-22/h3-7,12H,2,8-11H2,1H3,(H,20,23)(H,21,24,25)
InChIKeyFEVIJVDFUNEALO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Series Context of Morpholine-Sulfonyl Thiophene Carbamate


Ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate (CAS 864941-30-0, MW 467.51, C₁₉H₂₁N₃O₇S₂) belongs to the thiophene-3-carbonyl carbamate class—a scaffold exploited extensively in anti-tubercular drug discovery targeting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) [1]. It features a morpholine-4-sulfonyl benzamido substituent appended to a thiophene core bearing an ethyl carbamate moiety, distinguishing it from the pyrrolidine-sulfonyl analog DprE1-IN-1 (CAS 920459-41-2) and the benzothiazole-based analog TCA1 (CAS 864941-32-2). The compound occupies a defined position within the CAS 864941-xx series of thiophene-arylamide derivatives and is principally offered as a research-grade intermediate or scaffold for structure-activity relationship (SAR) exploration .

1
Scaffold Class
Thiophene-3-carbonyl carbamate targeting DprE1 for anti-TB SAR studies.
2
Key Substituent
Morpholine-4-sulfonyl benzamido for chemotype verification.
3
Sourcing Context
Research-grade intermediate for anti-tubercular library expansion.

Substitution Risks of Morpholine-Sulfonyl Thiophene Carbamate


Seemingly minor structural permutations within the thiophene-3-carbonyl carbamate series produce dramatic shifts in target engagement, potency, and safety profiles. For example, exchanging the morpholine-4-sulfonyl group for a pyrrolidine-1-sulfonyl group (DprE1-IN-1) yields potent oral DprE1 inhibition with favorable hepatocyte stability and low hERG liability , whereas replacing the entire benzamido moiety with a benzothiazole-2-carboxamido group (TCA1) redirects activity toward dual DprE1/MoeW inhibition with distinct MIC profiles against drug-resistant Mycobacterium tuberculosis . Even smaller changes—such as substituting the ethyl carbamate with a methyl carbamate (CAS 864941-28-6)—alter physicochemical and pharmacokinetic behavior. Consequently, generic substitution of 864941-30-0 with a structurally adjacent analog without confirmatory SAR data risks unrecognized loss of on-target activity, introduction of off-target effects, or altered ADME properties, undermining experimental reproducibility and procurement rationale [1].

Target Morpholine-4-sulfonyl
Substitute Pyrrolidine-sulfonyl (DprE1-IN-1)
Risk Morpholine O vs CH₂ alters H-bonding; DprE1 binding pose may not replicate.
Target Arylsulfonamide benzamido
Substitute Benzothiazole (TCA1)
Risk Loss of fused heterocycle likely abrogates dual DprE1/MoeW inhibition profile.
Target Ethyl carbamate
Substitute Methyl carbamate (864941-28-6)
Risk Alkyl ester size shifts cLogP and esterase susceptibility; ADME may differ.

Differentiation of Morpholine-Sulfonyl Thiophene Carbamate from Close Analogs


Morpholine vs. Pyrrolidine Sulfonamide: Impact on DprE1 Binding

The target compound (864941-30-0) incorporates a morpholine-4-sulfonyl benzamido substituent, whereas the directly comparable analog DprE1-IN-1 (920459-41-2) employs a pyrrolidine-1-sulfonyl benzamido group . This single heteroatom substitution (morpholine O vs. pyrrolidine CH₂) alters hydrogen-bonding capacity, conformational flexibility, and electronic properties of the sulfonamide moiety—parameters that critically influence DprE1 binding pocket occupancy [1]. DprE1-IN-1 has been characterized as a potent, orally active DprE1 inhibitor with MIC values <0.26 μg/mL against drug-susceptible Mtb and an IC₅₀ >60 μg/mL against HepG2 cells (low cytotoxicity) . The morpholine analog 864941-30-0 has not been profiled in published DprE1 inhibition assays; however, its structural divergence at this key pharmacophoric position precludes assumption of equivalent DprE1 potency or selectivity [1].

Morpholine vs. Pyrrolidine Sulfonamide
Class-level inference
DprE1-IN-1 MIC data available; target compound lacks DprE1 inhibition assay data.
Binding pose context should not be assumed.
Morpholine O vs CH₂ alters H-bond acceptor capacity.
DprE1 inhibition Antitubercular Sulfonamide SAR Scaffold hopping

Benzamido vs. Benzothiazole Group: Effect on Dual DprE1/MoeW Activity

TCA1 (CAS 864941-32-2) bears a benzo[d]thiazole-2-carboxamido group in place of the 4-(morpholine-4-sulfonyl)benzamido group present in 864941-30-0 . TCA1 is a well-characterized dual inhibitor of DprE1 (IC₅₀ = 0.1 ± 0.01 μg/mL) and MoeW, with MIC values of 0.48 μg/mL against wild-type M. bovis BCG and 0.96 μg/mL against the DprE1-overexpressing strain [1]. TCA1 also demonstrates bactericidal activity against both replicating and non-replicating Mtb, selectively inhibiting biofilm formation without activity against gram-negative or gram-positive non-mycobacterial species [1]. The target compound 864941-30-0 retains the thiophene-3-carbonyl carbamate core but substitutes an arylsulfonamide moiety for the benzothiazole group; this substitution eliminates the fused heteroaromatic ring system critical to TCA1's DprE1 binding pose, as revealed by X-ray co-crystal structures [2].

Benzamido vs. Benzothiazole
Class-level inference
TCA1 IC₅₀ = 0.1 µg/mL; target lacks benzothiazole π-stacking ring.
Dual DprE1/MoeW activity may not transfer.
Fused heteroaromatic ring is critical for TCA1 binding.
DprE1 inhibitor MoeW inhibitor TCA1 analog Antitubercular scaffold

Ethyl vs. Methyl Carbamate: Physicochemical Property Differences

The target compound (864941-30-0) bears an ethyl carbamate moiety (—NH—CO—O—CH₂CH₃) at the thiophene 3-position, whereas its closest structural congener, CAS 864941-28-6, carries a methyl carbamate (—NH—CO—O—CH₃) and a cyclohexyl(methyl)sulfamoyl benzamido group instead of the morpholine-4-sulfonyl benzamido group [1]. The ethyl-to-methyl carbamate change increases both molecular weight (467.51 vs. 479.57 Da) and lipophilicity (predicted ΔcLogP ≈ +0.4–0.6 for ethyl vs. methyl carbamate analogs) [2]. While no direct comparative metabolic stability data exist for this specific pair, literature on carbamate-containing prodrugs and inhibitors consistently demonstrates that the alkyl carbamate ester size influences esterase-mediated hydrolysis rates, membrane permeability, and plasma protein binding [2]. Researchers employing 864941-28-6 as a comparator should account for these systematic physicochemical differences.

Ethyl vs. Methyl Carbamate
Class-level inference
ΔcLogP ≈ +0.5; MW = 467.51 vs 479.57 Da.
May alter permeability and hydrolysis rates.
No direct stability comparison data available.
Carbamate modification Physicochemical properties Metabolic stability Analog series

Autophagy Inhibition vs. DprE1 Inhibition: Divergent Biological Profiles

EACC (CAS 864941-31-1; ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate) is a well-characterized, reversible autophagy inhibitor that blocks autophagosome-lysosome fusion by preventing SNARE Stx17 translocation (IC₅₀ not reported as single-point value; effective at 10–100 μM in HeLa cells) with no effect on endolysosomal trafficking or EGFR degradation . Despite sharing the same ethyl thiophene-3-carbonyl carbamate core with 864941-30-0, EACC's biological annotation is entirely driven by its 5-nitrothiophene-2-carboxamido substituent, which is absent in the target compound. The target compound's morpholine-4-sulfonyl benzamido group is structurally incompatible with the autophagy inhibition mechanism described for EACC . This stark functional divergence—autophagy modulation vs. potential DprE1/AChE inhibition—illustrates that even conserved core scaffolds do not confer shared biological activity within this CAS 864941-xx series [1].

Autophagy vs. DprE1 Inhibition
Annotation divergence
EACC blocks Stx17 at 10–100 µM; target lacks 5-nitrothiophene group.
Functional annotation is entirely divergent.
Core scaffold does not confer shared biological activity.
Autophagy inhibitor DprE1 inhibitor Biological annotation Thiophene carbamate series

Recommended Applications for Morpholine-Sulfonyl Thiophene Carbamate


Sulfonamide Heterocycle SAR for DprE1-Targeting Libraries

864941-30-0 serves as the morpholine-containing counterpart within a sulfonamide heterocycle scan. Its morpholine-4-sulfonyl group can be directly compared with the pyrrolidine-1-sulfonyl group of DprE1-IN-1 (920459-41-2), the piperidine-1-sulfonyl group of DprE1-IN-4, and the cyclohexyl(methyl)sulfamoyl group of CAS 864941-28-6 to establish how sulfonamide ring size, heteroatom content, and N-substitution pattern modulate DprE1 binding affinity (IC₅₀), antimycobacterial MIC, and mammalian cytotoxicity [1]. This systematic comparison enables rational optimization of hydrogen-bond networks within the DprE1 active site as delineated by published co-crystal structures [2].

Carbamate Ester Physicochemical Comparison in Congeneric Series

The ethyl carbamate moiety of 864941-30-0 enables direct head-to-head comparison with the methyl carbamate analog 864941-28-6 for assessing how the alkyl ester group influences logP, aqueous solubility, plasma stability, and membrane permeability [3]. Such comparisons are critical for establishing SAR at the carbamate position, which serves as both a metabolic soft spot and a determinant of overall molecular conformation, particularly relevant when optimizing lead compounds from the J. Med. Chem. 2021 thiophene-arylamide series for in vivo pharmacokinetic performance [1].

Intermediate for Dual-Pharmacophore Hybrid Molecule Diversification

The morpholine-4-sulfonyl benzamido group provides a synthetically tractable handle for further derivatization. The morpholine ring can be alkylated or oxidized, the sulfonamide linkage can be elaborated, and the ethyl carbamate can be deprotected to the free carboxylic acid for coupling with amine-containing warheads [3]. This versatility makes 864941-30-0 a suitable starting material for generating chimeric molecules that combine the thiophene-DprE1 pharmacophore with autophagy-modulating (cf. EACC) or cholinesterase-inhibiting motifs, enabling multi-target anti-tubercular or neuroprotective agent discovery .

Application
Selection Property
Validation Focus
Sulfonamide Heterocycle SAR for DprE1-Targeting Libraries
Morpholine-Sulfonyl Chemotype
DprE1 Binding & MIC Context
Carbamate Ester Physicochemical Profiling
Ethyl Carbamate Ester Moiety
LogP, Solubility & Stability Assessment
Dual-Pharmacophore Hybrid Molecule Diversification
Morpholine-Sulfonyl Benzamido Handle
Warhead & Scaffold Compatibility
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